The Architectural Blueprint of 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene: Crystal Structure, Topology, and Reticular Applications
The Architectural Blueprint of 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene: Crystal Structure, Topology, and Reticular Applications
Executive Summary
In the rapidly evolving field of reticular chemistry and advanced materials, the design of highly connected, rigid organic linkers is paramount for constructing robust Metal-Organic Frameworks (MOFs) and functionalized poly(ionic liquids) (PILs). 1,2,3,4,5,6-hexa(1H-imidazol-1-yl)benzene (often abbreviated as HexIm-Benz), possessing the molecular formula C24H18N12, stands out as a premier hexatopic building block[1][2].
Unlike traditional planar linkers (e.g., benzene-1,3,5-tricarboxylic acid), HexIm-Benz features severe steric crowding that forces its six peripheral imidazole rings out of the central benzene plane. This structural necessity dictates its unique crystallographic topology, transforming a nominally 2D molecule into a highly symmetric, 3D 6-connected node. This technical guide explores the crystallographic causality, topological behavior, and step-by-step synthetic methodologies of HexIm-Benz, providing a comprehensive resource for researchers developing advanced gas separation membranes and coordination polymers.
Molecular Geometry and Crystallographic Conformation
The fundamental utility of HexIm-Benz in materials science derives directly from its intramolecular steric dynamics.
Steric Hindrance and Dihedral Torsion
In a hypothetical planar state, the ortho-protons of the six adjacent imidazole rings would experience severe van der Waals overlap. To resolve this steric clash, the molecule undergoes a conformational twisting. Crystallographic studies reveal that the imidazole rings rotate around the C(benzene)–N(imidazole) bonds, adopting dihedral angles typically between 60° and 90° relative to the central aromatic plane.
The ababab Conformation
To minimize dipole moments and steric repulsion simultaneously, the lowest-energy crystalline state of HexIm-Benz typically adopts an alternating up-down-up-down-up-down (or ababab) conformation. This grants the molecule approximate D3d or S6 point group symmetry in the solid state.
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Causality in Design: This alternating geometry is not merely a crystallographic curiosity; it is the exact mechanism that prevents 2D sheet formation during MOF synthesis. By projecting coordination vectors above and below the central benzene plane, HexIm-Benz inherently drives the assembly of 3-dimensional coordination networks.
Topological Analysis in Metal-Organic Frameworks
In the lexicon of network topology, HexIm-Benz acts as a rigid 6-connected (6-c) node . The nitrogen atoms at the 3-position of the imidazole rings serve as the Lewis base electron donors for transition metal cations.
Figure 1: Schematic representation of HexIm-Benz acting as a 3D 6-connected topological node in MOFs.
Common Network Topologies
When reacted with specific metal nodes, the resulting MOF topologies are strictly governed by the geometry of the metal:
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With 2-connected metals (e.g., Ag⁺, Cu⁺): The system often forms a pcu (alpha-Po) uninodal 6-connected net, where the HexIm-Benz acts as the octahedral node and the linear metal ions act as the edges.
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With 4-connected metals (e.g., tetrahedral Zn²⁺): The combination of a 6-c organic node and a 4-c metal node typically yields binodal (4,6)-connected nets, such as she or nia topologies, characterized by high porosity and structural rigidity.
Synthesis and Derivatization Workflows
The synthesis of HexIm-Benz relies on exhaustive nucleophilic aromatic substitution or Ullmann-type coupling. Furthermore, recent breakthroughs have utilized HexIm-Benz as a precursor for multivalent imidazolium fillers in gas separation membranes[3].
Protocol: Synthesis of 1,2,3,4,5,6-hexa(1H-imidazol-1-yl)benzene
This protocol utilizes an Ullmann coupling strategy to overcome the high activation energy required to fully substitute a benzene ring.
Reagents:
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Hexafluorobenzene or Hexabromobenzene (1.0 eq)
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Imidazole (10.0 eq - excess required to drive complete substitution)
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Potassium carbonate (K₂CO₃) (12.0 eq)
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Copper(I) oxide (Cu₂O) or CuSO₄·5H₂O catalyst (0.1 eq)
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N-Methyl-2-pyrrolidone (NMP) or DMF (solvent)
Step-by-Step Methodology:
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Preparation: Charge a heavy-walled pressure flask equipped with a magnetic stir bar with the hexahalobenzene, imidazole, K₂CO₃, and the copper catalyst.
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Solvation: Add anhydrous NMP to the flask under an inert nitrogen atmosphere to prevent catalyst oxidation.
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Thermal Activation: Seal the vessel and heat the mixture to 150–180 °C for 48 hours. Causality: The extreme temperature and prolonged time are required because each successive substitution increases the electron density of the central ring, making subsequent nucleophilic attacks kinetically slower.
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Precipitation: Cool the mixture to room temperature and pour it into a large excess of deionized water. The product, HexIm-Benz, is highly hydrophobic and will precipitate, while unreacted imidazole, salts, and NMP remain in the aqueous phase.
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Purification: Filter the precipitate and wash sequentially with water, dilute ammonium hydroxide (to remove residual copper complexes), and cold ethanol. Dry under vacuum at 80 °C.
Protocol: Quaternization for Poly(Ionic Liquids)
HexIm-Benz can be alkylated to form hexakis(imidazolium) salts, such as [Hexa(Im+)Benz][Tf2N], which are used to enhance CO₂ permeability in polymer membranes[3][4].
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Alkylation: Suspend HexIm-Benz (4.0 g, 8.4 mmol) in DMF (80 mL) in a pressure flask. Carefully add an excess of iodomethane (14.4 g, 101 mmol)[3].
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Heating: Seal and heat to 80 °C for 16 hours.
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Anion Exchange: Pour the cooled solution into an aqueous solution of LiTf₂N (31.9 g, 111 mmol) and stir for 2 hours at room temperature[3].
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Isolation: Filter the resulting brownish-red crystalline precipitate and recrystallize from acetone[3][5].
Figure 2: Synthetic workflow from hexahalobenzene to hexakis(imidazolium) poly(ionic liquid) precursors.
Quantitative Data & Physicochemical Properties
The following table summarizes the critical quantitative parameters of HexIm-Benz and its quaternized derivative, serving as a reference for stoichiometric calculations and crystallographic modeling.
| Property | 1,2,3,4,5,6-hexa(1H-imidazol-1-yl)benzene | [Hexa(Im+)Benz][Tf₂N] Derivative |
| CAS Number | 148807-16-3[1][2] | N/A (Synthesized Composite)[3] |
| Molecular Formula | C₂₄H₁₈N₁₂[1][2] | C₃₀H₃₆N₁₂ · 6(C₂F₆NO₄S₂) |
| Molecular Weight | 474.49 g/mol [2] | ~2245 g/mol (with Tf₂N anions) |
| Purity Standards | ≥ 97% (Commercial)[1] | > 98% (Post-recrystallization) |
| Melting Point | > 300 °C (Decomposes) | 124–129 °C[3] |
| Physical Appearance | White/Off-white crystalline powder | Brownish-red soft crystalline solid[3] |
| Topological Role | 6-connected neutral node | Multivalent ionic crosslinker / filler[3] |
| Primary Application | MOF / COF Ligand[2] | CO₂/CH₄ Gas Separation Membranes[3] |
Conclusion
1,2,3,4,5,6-hexa(1H-imidazol-1-yl)benzene is a masterclass in utilizing steric hindrance to enforce 3D topology. By forcing its six imidazole rings into an alternating orthogonal conformation, it guarantees the formation of highly connected, robust reticular frameworks. Furthermore, its ability to undergo exhaustive quaternization opens highly lucrative pathways in the development of advanced poly(ionic liquid) membranes for selective gas permeability.
References
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Design and Gas Separation Performance of Imidazolium Poly(ILs) Containing Multivalent Imidazolium Fillers and Crosslinking Agents Source: MDPI (Polymers) URL:[Link]
